N-(4-Methylphenethyl)-2-phenylacetamide
Description
N-(4-Methylphenethyl)-2-phenylacetamide is a member of the N-substituted 2-phenylacetamide family, characterized by a phenethyl group substituted with a methyl moiety at the para position on the aromatic ring. Structurally, it consists of a 2-phenylacetamide backbone where the nitrogen atom is linked to a 4-methylphenethyl group (–CH₂CH₂–C₆H₄–CH₃). N-Substituted 2-phenylacetamides are known for their versatility in synthesis and diverse biological activities, including anticonvulsant, antiproliferative, and insecticidal properties, depending on substituent effects .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H19NO/c1-14-7-9-15(10-8-14)11-12-18-17(19)13-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
BKDXQQUDMPWHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenethyl)-2-phenylacetamide typically involves the reaction of 4-methylphenethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield. The general reaction scheme is as follows:
4-Methylphenethylamine+Phenylacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: N-(4-Methylphenethyl)-2-phenylethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-Methylphenethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenethyl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1. Reactivity of N-Substituted 2-Phenylacetamides in Benzylation
Structural and Crystallographic Features
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : X-ray diffraction reveals a planar acetamide core with intermolecular hydrogen bonding involving carbonyl groups, stabilizing its crystal lattice .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : The nitro and chloro substituents induce torsional angles in the aromatic ring, influencing packing via C–H⋯O interactions .
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